Tri(propylene glycol) glycerolate diacrylate
CAS No.: 156884-88-7
Cat. No.: VC0137728
Molecular Formula: C21H36O10
Molecular Weight: 448.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156884-88-7 |
|---|---|
| Molecular Formula | C21H36O10 |
| Molecular Weight | 448.5 |
| IUPAC Name | [2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate |
| Standard InChI | InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2 |
| SMILES | C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O |
Introduction
Chemical Identity and Structural Characteristics
Tri(propylene glycol) glycerolate diacrylate is a diacrylate ester with the molecular formula C₂₁H₃₆O₁₀ and a molecular weight of 448.5 g/mol . Its structure features two acrylate groups linked to a glycerol backbone through polypropylene glycol chains, providing both hydrophilicity and cross-linking potential. The compound is also referred to as 2,18-dihydroxy-4,8,12,16-tetraoxanonadecane-1,19-diyl diacrylate .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₆O₁₀ | |
| Molecular Weight | 448.5 g/mol | |
| CAS Number | 156884-88-7 | |
| Density | 1.0±0.1 g/cm³ (approximate) | |
| Boiling Point | 368.9±22.0°C at 760 mmHg |
Synthesis and Industrial Production
The synthesis involves esterification of propylene glycol, glycerol, and acrylic acid, catalyzed by acid catalysts like sulfuric acid. Key steps include:
-
Esterification Reflux: A mixture of reactants is heated to 70–90°C for 20–40 minutes.
-
Dehydration: Further heating to 80–115°C for 3–5 hours to remove water.
-
Purification: Washing with soda water and sodium chloride to remove impurities, followed by organic phase separation and filtration.
Industrial processes employ aqueous radical suspension polymerization for large-scale production, ensuring uniform cross-linking . A clean production method, involving magnesium polysilicate adsorption and calcium bentonite decoloration, has been patented to reduce waste and improve yield .
Physical and Chemical Properties
The compound’s low viscosity and high reactivity make it ideal for cross-linking polymers. Its octanol-water partition coefficient (Logkow) of 2.0 indicates moderate hydrophobicity . Key properties include:
| Property | Value | Source |
|---|---|---|
| Flash Point | 158.1±22.4°C | |
| Vapour Pressure | 0.0±0.8 mmHg at 25°C | |
| Reactivity | High cross-linking efficiency |
Applications in Polymer Chemistry
Tri(propylene glycol) glycerolate diacrylate serves as a cross-linking agent in UV-curable coatings and polymer networks. Its incorporation enhances:
-
Mechanical Strength: Improved tensile strength and elasticity in polymer matrices.
-
Thermal Stability: Resistance to degradation under high temperatures.
-
Solubility: Enhanced swelling in solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Role in Solid-Phase Peptide Synthesis
The compound is pivotal in developing novel polymer supports for peptide synthesis. A tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA) resin demonstrates:
-
Unique Functionalization: Peptides grow directly from hydroxyl groups in the cross-linker, eliminating initial functionalization steps .
-
Superior Swelling: Greater solvation in peptide synthesis solvents compared to traditional Merrifield resins .
-
High Efficiency: Successful synthesis of challenging sequences, such as the β-amyloid (34–42) fragment and a 23-residue NR 2B peptide .
| Resin Type | Swelling Efficiency | Peptide Yield |
|---|---|---|
| PS-TRPGGDA | High (DMF, DCM, TFA) | >90% purity for NR 2B |
| Merrifield Resin | Moderate | Lower yields for β-amyloid |
| Hazard | Precautions | Source |
|---|---|---|
| Skin Irritation | Wear protective gloves | |
| Eye Irritation | Use goggles | |
| Aquatic Toxicity | Avoid environmental release |
Research Findings and Innovations
Recent studies highlight its versatility:
-
Water-Borne Biomaterials: Used in injectable precursors for hard tissue repair via Michael-type addition reactions .
-
Cerebral Aneurysm Embolization: Liquid-to-solid gelling systems with poly(propylene glycol)diacrylate (PPODA) and thiol-ene chemistry .
-
Polyurethane Microparticles: Formulation with calcium bentonite for controlled release applications .
Future Directions and Challenges
Emerging applications include 3D-printed hydrogels and biodegradable polymers, though challenges remain in optimizing cross-linking density and reducing cytotoxicity. Collaboration between materials scientists and biologists will drive advancements in medical devices and drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume